molecular formula C19H20O4 B3023763 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone CAS No. 898775-64-9

3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone

Cat. No.: B3023763
CAS No.: 898775-64-9
M. Wt: 312.4 g/mol
InChI Key: PWLCWLCFPAFYDD-UHFFFAOYSA-N
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Description

3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is a propiophenone derivative featuring a carboethoxy group (COOEt) at the 3' position of the aromatic ring and a 4-methoxyphenyl substituent on the propanone chain. This compound is structurally characterized by its ketone functionality and electron-donating (methoxy) and electron-withdrawing (carboethoxy) groups, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name

ethyl 3-[3-(4-methoxyphenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-23-19(21)16-6-4-5-15(13-16)18(20)12-9-14-7-10-17(22-2)11-8-14/h4-8,10-11,13H,3,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLCWLCFPAFYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644265
Record name Ethyl 3-[3-(4-methoxyphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-64-9
Record name Ethyl 3-[3-(4-methoxyphenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[3-(4-methoxyphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3’-Carboethoxy-3-(4-methoxyphenyl)propiophenone typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the esterification of 3-(4-methoxyphenyl)propiophenone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Carboethoxy Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Reaction ConditionsReagentsProductYieldReference
Acidic hydrolysis (reflux)H₂SO₄, H₂O3-(4-Methoxyphenyl)propiophenoic acid75–85%
Basic hydrolysis (room temp)NaOH, H₂O/EtOHSodium 3-(4-methoxyphenyl)propanoylbenzoate90%
  • Mechanism : Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water. Basic conditions deprotonate water, generating hydroxide ions for nucleophilic acyl substitution .

  • Applications : Hydrolysis products serve as intermediates for pharmaceuticals and agrochemicals .

Reduction of the Ketone Group

The propiophenone carbonyl is reducible to secondary alcohols:

Reducing AgentSolventTemperatureProductSelectivityReference
NaBH₄MeOH0–25°C3-(4-Methoxyphenyl)-1-propanol95%
LiAlH₄Et₂OReflux3-(4-Methoxyphenyl)-1-propanol>99%
  • Key Insight : LiAlH₄ achieves near-quantitative yields but requires anhydrous conditions, while NaBH₄ is safer for small-scale reductions .

  • Side Reactions : Over-reduction of the ester group is negligible under controlled conditions .

Electrochemical Oxidation

The compound participates in mediated electrochemical reactions, particularly at the benzylic position:

MediatorElectrolytePotential (V vs Ag/AgCl)ProductYieldReference
LiClO₄/CH₃CN0.2 M LiClO₄1.26–1.684-Methoxybenzaldehyde derivatives60–65%
  • Mechanism : The propiophenone’s α-C-H bond undergoes oxidative cleavage via a radical intermediate, forming aldehydes .

  • Optimization : Addition of 2,6-lutidine suppresses side reactions, enhancing yield by 20% .

Nucleophilic Acyl Substitution

The ester group reacts with nucleophiles (e.g., amines) to form amides:

NucleophileCatalystConditionsProductYieldReference
BenzylaminePd(dba)₂/DPPF80°C, toluene3-(4-Methoxyphenyl)-N-benzylpropanamide78%
AnilineNoneReflux, EtOH3-(4-Methoxyphenyl)-N-phenylpropanamide65%
  • Kinetics : Reactions with primary amines proceed faster than with aromatic amines due to steric and electronic factors .

Substitution Reactions on the Aromatic Ring

The 4-methoxyphenyl group undergoes electrophilic substitution and demethylation:

Reaction TypeReagentsProductYieldReference
DemethylationBBr₃, CH₂Cl₂3-(4-Hydroxyphenyl)propiophenone88%
NitrationHNO₃/H₂SO₄3-(4-Methoxy-3-nitrophenyl)propiophenone72%
  • Regioselectivity : Nitration occurs para to the methoxy group due to its strong electron-donating effect .

  • Applications : Demethylated products are intermediates in synthesizing polyphenolic antioxidants .

Michael Addition Reactions

The α,β-unsaturated ketone system participates in conjugate additions:

NucleophileBaseSolventProductYieldReference
1,2,4-TriazoleNaHTHF3-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)propan-1-one37%
PyrroleK₂CO₃DMF3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one45%
  • Limitations : Yields are moderate due to competing retro-Michael reactions at elevated temperatures .

Cross-Coupling Reactions

The aromatic rings engage in palladium-catalyzed couplings:

Coupling PartnerCatalystConditionsProductYieldReference
Phenylboronic acidPd(PPh₃)₄80°C, DME3,4'-Dimethoxybiphenyl-propiophenone82%
StyreneRuCl₃100°C, toluene3-(4-Methoxyphenyl)-1-(vinylphenyl)propan-1-one68%
  • Scope : Suzuki-Miyaura couplings tolerate electron-donating groups, enabling diverse biaryl syntheses .

Scientific Research Applications

There appears to be some confusion in the search results regarding the compound specified in the query. The search results include information on "2'-Carboethoxy-3-(2-methoxyphenyl)propiophenone", "3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone", and "3'-carboethoxy-3-(4-methoxyphenyl)propiophenone" .

The query asks for information on "this compound," and this response will focus on that compound.

Based on the search results, here's what is known about the applications of "this compound":

Currently, information is limited regarding the specific applications of "this compound" . However, search results provide information on similar compounds, which can give insight into the potential applications of the compound .

Similar Compounds and Their Applications

  • Chalcones: Chalcones, which are structurally related, have demonstrated diverse biological activities, including antioxidant, antihyperglycemic, antimalarial, and antitumor properties .
  • 2'-Carboethoxy-3-(2-methoxyphenyl)propiophenone: This compound is being researched for its potential in medicine, biology, chemistry, and industry. It is studied for antimicrobial and anti-inflammatory properties, and as an intermediate in creating complex organic molecules.
  • 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone: This organic compound is classified as an aromatic ketone and may have applications in drug development, targeting biochemical pathways related to various diseases.

Potential Research Areas

Given the properties of similar compounds, "this compound" may be valuable in the following areas:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals.
  • Antimicrobial and Anti-inflammatory Research: To explore its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism and to study its effects on pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation.
  • Cancer Research: Research has indicated that a similar compound exhibits cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition and Receptor Modulation: Similar compounds have shown potential in enzyme inhibition and receptor modulation.
  • Organic Synthesis: As an intermediate in synthesizing complex organic molecules.

Mechanism of Action

The mechanism of action of 3’-Carboethoxy-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituent type, position, and electronic effects (Table 1):

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone 3'-COOEt, 4-OCH₃ C₁₈H₁₈O₄* 298.34 Dual EWG/EDG effects
3'-Fluoro-3-(4-methoxyphenyl)propiophenone 3'-F, 4-OCH₃ C₁₆H₁₅FO₂ 258.29 Halogen substitution, reduced steric bulk
4'-Chloro-3'-fluoro-3-(4-methoxyphenyl)propiophenone 4'-Cl, 3'-F, 4-OCH₃ C₁₆H₁₃ClFO₂ 308.73 Dual halogenation, enhanced lipophilicity
3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone 3',4',5'-F, 4-OCH₃ C₁₆H₁₃F₃O₂ 294.27 Trifluorination, strong EWG effects
3'-Bromo-3-(4-methoxyphenyl)propiophenone 3'-Br, 4-OCH₃ C₁₆H₁₅BrO₂ 319.19 Heavy halogen, potential for cross-coupling

*Molecular formula and weight inferred from analogs in .

Key Observations :

  • Steric effects : Bulkier substituents (e.g., Br in ) may hinder reactions at the α-carbon, whereas smaller groups (e.g., F in ) improve reactivity.

Reactivity in Organic Transformations

α-Functionalization Reactions

Propiophenones undergo α-phenylselenation () and C-methylation () with varying efficiencies:

  • α-Phenylselenation: Propiophenone derivatives with aromatic rings adjacent to the carbonyl (e.g., 4'-methoxy propiophenone) showed higher yields (0.59 mmol) compared to aliphatic ketones (0.43 mmol for cyclohexanone) .
  • C-Methylation: 4'-Methoxy propiophenone derivatives achieved 76% yield under palladium catalysis, outperforming sterically hindered substrates (e.g., 2-methyl aniline: 65% yield) .

Comparison :
The carboethoxy group in the target compound may decrease α-C reactivity due to its electron-withdrawing nature, requiring harsher conditions for alkylation compared to methoxy or halogenated analogs.

Physicochemical Properties

  • Lipophilicity : Halogenated analogs (e.g., 4'-Cl-3'-F derivative ) exhibit higher logP values than the carboethoxy variant, impacting bioavailability.
  • Thermal stability : The carboethoxy group may lower melting points compared to brominated derivatives (e.g., 3'-Br analog ), which have higher molecular weights and stronger intermolecular forces.

Biological Activity

3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is a compound belonging to the class of propiophenones, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}O3_{3}
  • Molecular Weight : 270.31 g/mol

This compound features a carboethoxy group and a methoxy-substituted phenyl ring, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the methoxy group enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. Propiophenones are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties due to their ability to interact with cellular pathways.

Key Mechanisms:

  • Electrophilic Reactivity : The compound acts as an electrophile, facilitating reactions with nucleophiles in biological systems.
  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes.

Antimicrobial Activity

Research has indicated that derivatives of propiophenones exhibit antimicrobial properties against various pathogens. The structural features of this compound suggest potential efficacy against microbial infections.

Anticancer Potential

Propiophenone derivatives have been explored for their anticancer activities. Studies have shown that certain analogs can induce apoptosis in cancer cells by stabilizing p53 protein levels, which is crucial for regulating the cell cycle and preventing tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

  • Antifungal Activity : A study on related chromanone derivatives demonstrated significant antifungal activity against Candida albicans, indicating that structural modifications can enhance bioactivity .
  • Anticancer Studies : Research on chalcone derivatives showed that specific structural features are essential for antiproliferative activity against various cancer cell lines. For instance, compounds with conjugated ketones exhibited significant growth inhibition in HCT116 cells .
  • Mechanistic Insights : Investigations into the mechanisms revealed that compounds with similar structures could modulate virulence factors in fungi and stabilize tumor suppressor proteins in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of C. albicans growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InteractionModulation of metabolic pathways

Q & A

Q. How can computational methods predict the compound’s behavior in complex reaction systems?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) model solvation effects in DMSO/water mixtures. QSAR models trained on analogs (e.g., 3-(3,4-dihydroxyphenyl)propanoic acid) predict redox potentials and nucleophilicity .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1H-NMR (CDCl3)δ 1.3 (t, CH3), 4.2 (q, CH2), 7.2–7.8 (aryl H)
13C-NMRδ 170.5 (C=O ester), 196.2 (ketone C=O)
IR1680 cm⁻¹ (ketone), 1720 cm⁻¹ (ester C=O)

Q. Table 2. Stability Under Various Conditions

ConditionDegradation (%)MethodReference
40°C, 75% RH, 1mo<5%HPLC (area%)
UV light, 24h15–20%TLC (Rf shift)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
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3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone

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